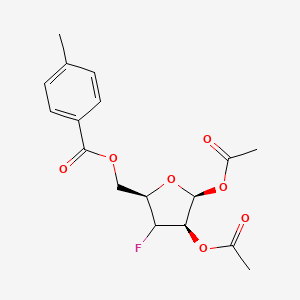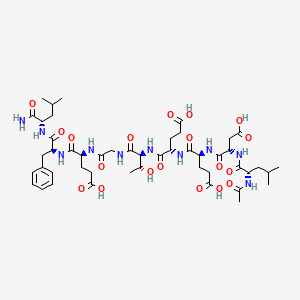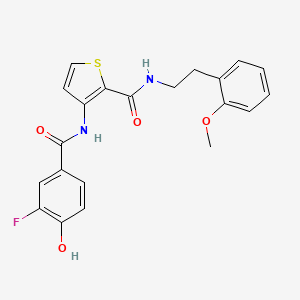![molecular formula C30H29F3N6O B12386394 3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AKE-72 is a potent inhibitor of the Pan-BCR-ABL protein, which is a fusion protein associated with chronic myeloid leukemia. This compound has shown significant anti-leukemic activity, particularly against the K-562 cell line .
Méthodes De Préparation
The synthesis of AKE-72 involves multiple steps, starting with the preparation of the 3-amino-1H-indazole core. This core is then functionalized with an ethynyl group at the 4-position. The final step involves coupling this intermediate with a benzamide derivative that contains a trifluoromethyl group and an ethylpiperazine moiety . The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reactions .
Analyse Des Réactions Chimiques
AKE-72 undergoes various chemical reactions, including:
Oxidation: AKE-72 can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: The compound can be reduced, particularly at the nitro groups if present in derivatives.
Substitution: AKE-72 can undergo nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as dimethyl sulfoxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
AKE-72 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of BCR-ABL proteins and their mutants.
Industry: AKE-72 is used in the development of new pharmaceuticals targeting BCR-ABL proteins.
Mécanisme D'action
AKE-72 exerts its effects by inhibiting the BCR-ABL protein, which is a fusion protein resulting from the Philadelphia chromosome translocation. This inhibition disrupts the signaling pathways that promote the proliferation and survival of leukemic cells . The molecular targets include various mutants of the BCR-ABL protein, such as BCR-ABL T315I, BCR-ABL E255K, and others . The pathways involved include the inhibition of tyrosine kinase activity, leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
AKE-72 is unique due to its potent inhibition of multiple BCR-ABL mutants, including those resistant to other inhibitors. Similar compounds include:
Imatinib: A well-known BCR-ABL inhibitor but less effective against certain mutants.
Dasatinib: Another BCR-ABL inhibitor with a broader spectrum but different pharmacokinetic properties.
Nilotinib: Effective against some BCR-ABL mutants but not as potent as AKE-72 against the T315I mutant.
AKE-72 stands out due to its high potency and broad-spectrum activity against various BCR-ABL mutants, making it a promising candidate for treating resistant forms of chronic myeloid leukemia .
Propriétés
Formule moléculaire |
C30H29F3N6O |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C30H29F3N6O/c1-2-38-13-15-39(16-14-38)19-23-11-12-24(18-25(23)30(31,32)33)35-29(40)22-7-3-5-20(17-22)9-10-21-6-4-8-26-27(21)28(34)37-36-26/h3-8,11-12,17-18H,2,13-16,19H2,1H3,(H,35,40)(H3,34,36,37) |
Clé InChI |
XAXJKDYUXBSJJT-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C#CC4=C5C(=CC=C4)NN=C5N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)



![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)




